molecular formula C11H7Cl2NS B8434554 3-(3,5-Dichloro-phenylsulfanyl)-pyridine

3-(3,5-Dichloro-phenylsulfanyl)-pyridine

Cat. No. B8434554
M. Wt: 256.1 g/mol
InChI Key: QWUBOEMMJUFVKF-UHFFFAOYSA-N
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Patent
US07504401B2

Procedure details

A solution of 0.018 g (0.020 mmol) Pd2dba3 and 0.021 g (0.039 mmol) DPEphos in toluene (3 mL) was stirred under an argon atmosphere for 5 minutes. 3-Iodo-pyridine (0.100 g, 0.49 mmol), 3,5-dichlorobenzenethiol (0.087 g, 0.49 mmol) and 0.060 g (0.54 mmol) potassium t-butoxide were added and the reaction mixture was heated to 100° C. and held for 2 hours, then cooled. Ethyl acetate was added to the reaction mixture and the organic phase was washed with water, dried and concentrated. The crude product was purified using flash chromatography to give 0.90 g (72% yield) 3-(3,5-dichloro-phenylsulfanyl)-pyridine.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.087 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.018 g
Type
catalyst
Reaction Step Three
Quantity
0.021 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[Cl:8][C:9]1[CH:10]=[C:11]([SH:16])[CH:12]=[C:13]([Cl:15])[CH:14]=1.CC(C)([O-])C.[K+].C(OCC)(=O)C>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(OC3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=3)=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:9]1[CH:10]=[C:11]([S:16][C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[CH:12]=[C:13]([Cl:15])[CH:14]=1 |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
IC=1C=NC=CC1
Name
Quantity
0.087 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)S
Name
Quantity
0.06 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.018 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.021 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)SC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 717.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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